2,2-Difluorocyclopentanol
Overview
Description
2,2-Difluorocyclopentanol is an organic compound with the molecular formula C5H8F2O and a molecular weight of 122.11 g/mol It is a cyclopentanol derivative where two hydrogen atoms on the cyclopentane ring are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclopentanol typically involves the introduction of fluorine atoms into the cyclopentanol structure. One common method is the fluorination of cyclopentanol using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorocyclopentanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to cyclopentanol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of difluorocyclopentanone or difluorocyclopentanoic acid.
Reduction: Formation of cyclopentanol or partially reduced intermediates.
Substitution: Formation of various substituted cyclopentanol derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluorocyclopentanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclopentanol involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
2,2-Difluorocyclopentanone: A ketone derivative with similar fluorination.
2,2-Difluorocyclopentanoic acid: A carboxylic acid derivative.
2,2-Difluorocyclopentylamine: An amine derivative.
Uniqueness: 2,2-Difluorocyclopentanol is unique due to its specific substitution pattern and the presence of hydroxyl and fluorine groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,2-difluorocyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)3-1-2-4(5)8/h4,8H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHWPQWKOYXRNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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